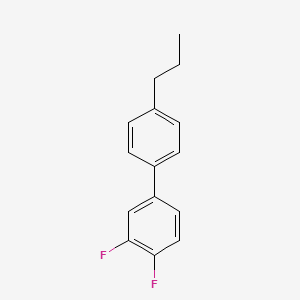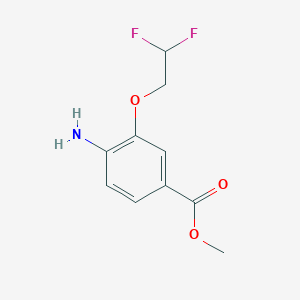
tert-Butyl (3-iodothiophen-2-yl)carbamate
Übersicht
Beschreibung
tert-Butyl (3-iodothiophen-2-yl)carbamate: is an organic compound with the molecular formula C₉H₁₂INO₂S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an iodine atom at the 3-position of the thiophene ring and a tert-butyl carbamate group at the 2-position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-iodothiophen-2-yl)carbamate typically involves the iodination of a thiophene derivative followed by the introduction of the tert-butyl carbamate group. One common method includes:
Iodination of Thiophene: Thiophene is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 3-position.
Formation of tert-Butyl Carbamate: The iodinated thiophene is then reacted with tert-butyl chloroformate and a base, such as triethylamine, to form the tert-butyl carbamate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl (3-iodothiophen-2-yl)carbamate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation reactions to form sulfoxides or sulfones. Reduction reactions can also occur, reducing the thiophene ring to dihydrothiophene derivatives.
Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like potassium carbonate (K₂CO₃) and solvents like tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted thiophene derivatives.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydrothiophene derivatives.
Coupling Products: Complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: tert-Butyl (3-iodothiophen-2-yl)carbamate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: It serves as a precursor in palladium-catalyzed cross-coupling reactions to create diverse molecular architectures.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new drugs, particularly those targeting specific biological pathways involving sulfur-containing heterocycles.
Biological Probes: It can be used in the design of biological probes for studying enzyme activities and protein interactions.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials, such as organic semiconductors and conductive polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-iodothiophen-2-yl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the iodine atom and the carbamate group can influence its binding affinity and specificity towards molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (3-bromothiophen-2-yl)carbamate
- tert-Butyl (3-chlorothiophen-2-yl)carbamate
- tert-Butyl (3-fluorothiophen-2-yl)carbamate
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) affects the reactivity and physical properties of the compounds. Iodine, being the largest halogen, imparts unique steric and electronic effects.
- Reactivity: tert-Butyl (3-iodothiophen-2-yl)carbamate is generally more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine counterparts due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used in similar synthetic applications, the choice of halogen can influence the efficiency and outcome of the reactions.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-iodothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGOIHAFAPMYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CS1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356050 | |
| Record name | Carbamic acid, (3-iodo-2-thienyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119485-56-2 | |
| Record name | Carbamic acid, (3-iodo-2-thienyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Acetic acid, [(2-furanylmethyl)thio]-, 4-nitrophenyl ester](/img/structure/B3046026.png)

amino}propanoic acid](/img/structure/B3046032.png)

![1-(2-methoxyethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B3046034.png)

![2-[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol](/img/structure/B3046036.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3046038.png)
